1-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid 1-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1363380-83-9
VCID: VC0087355
InChI: InChI=1S/C10H15F2NO4/c1-8(2,3)17-7(16)13-9(6(14)15)4-10(11,12)5-9/h4-5H2,1-3H3,(H,13,16)(H,14,15)
SMILES: CC(C)(C)OC(=O)NC1(CC(C1)(F)F)C(=O)O
Molecular Formula: C10H15F2NO4
Molecular Weight: 251.23

1-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid

CAS No.: 1363380-83-9

Cat. No.: VC0087355

Molecular Formula: C10H15F2NO4

Molecular Weight: 251.23

* For research use only. Not for human or veterinary use.

1-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid - 1363380-83-9

Specification

CAS No. 1363380-83-9
Molecular Formula C10H15F2NO4
Molecular Weight 251.23
IUPAC Name 3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C10H15F2NO4/c1-8(2,3)17-7(16)13-9(6(14)15)4-10(11,12)5-9/h4-5H2,1-3H3,(H,13,16)(H,14,15)
Standard InChI Key KEYBLBUGXCHLBX-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1(CC(C1)(F)F)C(=O)O

Introduction

Chemical Identity and Nomenclature

1-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid belongs to the family of fluorinated cyclobutane derivatives with a protected amino group. The compound is known by several synonyms, reflecting its complex structure and various naming conventions in chemical literature.

Identification Data

The compound is uniquely identified through several standardized chemical identifiers as shown in the following table:

ParameterValue
CAS Number1363380-83-9
Molecular FormulaC10H15F2NO4
Molecular Weight251.23 g/mol
IUPAC Name3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid

Synonyms and Alternative Names

The compound is referred to by numerous alternative names in scientific literature:

  • 1-(Boc-amino)-3,3-difluorocyclobutanecarboxylic acid

  • 1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclobutanecarboxylic acid

  • Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3,3-difluoro-

  • 3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid

  • 1-(Boc-amino)-3,3-difluorocyclobutanecarboxylic acid - B8011

Physical and Chemical Properties

Understanding the physical and chemical properties of 1-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid is essential for its proper handling, storage, and application in research settings.

Physical Properties

The compound exhibits specific physical characteristics that influence its behavior in various experimental conditions:

PropertyValueSource
Physical StateSolidInferred
Boiling Point364.8±42.0 °C (Predicted)
Density1.30±0.1 g/cm³ (Predicted)
pKa2.97±0.40 (Predicted)

Synthesis and Structural Features

Synthetic Pathways

The synthesis of 1-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid involves a series of carefully orchestrated chemical reactions. The primary synthetic route includes:

  • Protection of the amino group with a tert-butoxycarbonyl (Boc) group

  • Introduction of fluorine atoms into the cyclobutane ring structure

  • Formation of the carboxylic acid functional group

This multistep synthesis requires precise control of reaction conditions to achieve the desired stereochemistry and functional group arrangement.

Structural Features and Significance

The structural elements of 1-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid confer specific chemical properties that make it valuable in research applications:

  • The cyclobutane ring provides a rigid scaffold with defined geometry

  • The difluoro substitution at the 3-position enhances metabolic stability and alters electronic properties

  • The Boc-protected amino group serves as a masked primary amine that can be deprotected under acidic conditions

  • The carboxylic acid moiety offers a versatile handle for further functionalization

The incorporation of fluorine atoms into the structure is particularly significant, as fluorination often enhances the bioavailability and metabolic stability of compounds derived from this building block.

Applications in Research and Development

Role in Protein Degrader Synthesis

One of the primary applications of 1-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid is in the synthesis of protein degraders. Protein degraders represent an innovative class of molecules designed to target specific proteins for degradation, a process with significant implications in drug discovery and development.

The compound serves as a valuable building block in these synthetic pathways, contributing both structural rigidity and enhanced metabolic stability to the final molecules. The presence of the difluorocyclobutane moiety provides a unique structural element that can influence the three-dimensional conformation and physicochemical properties of the resulting protein degraders.

Medicinal Chemistry Applications

In medicinal chemistry research, fluorinated compounds like 1-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid have gained significant attention due to their distinctive properties. The incorporation of fluorine atoms can lead to:

  • Increased metabolic stability through the blocking of oxidative metabolism

  • Enhanced binding affinity to target proteins

  • Improved membrane permeability and bioavailability

  • Modulation of acidity/basicity of neighboring functional groups

These characteristics make the compound particularly valuable in the design and synthesis of potential therapeutic agents.

Related Compounds and Comparative Analysis

Structural Analogs

A closely related compound to 1-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid is its methyl ester derivative, Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate (CAS: 2097068-68-1). This ester has a molecular formula of C11H17F2NO4 and a molecular weight of 265.257 g/mol.

The primary structural difference between these compounds is the presence of a methyl ester group in the derivative instead of the free carboxylic acid group in the parent compound. This modification alters the reactivity profile and potentially the physicochemical properties, although both compounds serve as building blocks in similar research applications.

Another related compound is 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclopentane-1-carboxylic acid (CAS: 1936649-94-3), which features a five-membered cyclopentane ring instead of the four-membered cyclobutane ring. This structural variation impacts the conformational properties and potentially the reactivity patterns of the molecule .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator